molecular formula C27H32FN5O6 B1178588 N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide CAS No. 136833-95-9

N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide

カタログ番号: B1178588
CAS番号: 136833-95-9
分子量: 541.6 g/mol
InChIキー: UCBJVJVZTAOOIW-DSNNDBPBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a benzamide group, a purine base, and a modified sugar moiety. The presence of tetrahydropyran groups and a fluorine atom in the sugar moiety makes this compound particularly interesting for various scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide typically involves multiple steps, including the protection of hydroxyl groups, fluorination, and coupling reactions. The general synthetic route can be summarized as follows:

    Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moiety are protected using tetrahydropyran (THP) groups to prevent unwanted reactions during subsequent steps.

    Fluorination: The protected sugar is then subjected to fluorination to introduce the fluorine atom at the desired position.

    Coupling Reaction: The fluorinated sugar is coupled with the purine base, which has been pre-functionalized with a benzamide group.

    Deprotection: The final step involves the removal of the THP protecting groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine base or the sugar moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups into the compound.

科学的研究の応用

N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is employed in studies related to nucleic acid analogs and their interactions with biological molecules.

    Industry: It is used in the production of specialized chemicals and materials.

作用機序

The mechanism of action of N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can mimic natural nucleosides and interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The presence of the fluorine atom enhances its binding affinity and stability, making it a potent agent in various biological systems.

類似化合物との比較

Similar Compounds

    2’-Fluoro-2’-deoxyguanosine: A nucleoside analog with a similar fluorinated sugar moiety.

    2’-Fluoro-2’-deoxycytidine: Another nucleoside analog with a fluorine atom at the 2’ position of the sugar.

    2’-Fluoro-2’-deoxyadenosine: A compound with a similar structure but different purine base.

Uniqueness

N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide is unique due to the presence of both the benzamide group and the tetrahydropyran-protected sugar moiety. This combination of structural features enhances its stability and reactivity, making it a valuable compound for various scientific applications.

生物活性

N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Purine Base : The purine moiety is known for its role in various biological processes, including DNA and RNA synthesis.
  • Fluorinated Aromatic Ring : The presence of fluorine often enhances biological activity by improving lipophilicity and metabolic stability.
  • Oxolane Units : These cyclic ethers can influence the compound's solubility and interaction with biological targets.

Chemical Formula

The chemical formula for this compound is C₁₈H₁₈F₁N₅O₄, with a molecular weight of approximately 373.36 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study synthesized various pyrimidine and oxadiazole derivatives, revealing that certain analogs demonstrated potent cytotoxicity against several cancer cell lines, including HT-1080 (fibrosarcoma) and MDA-MB-231 (breast cancer) .

Table 1: Cytotoxic Activity of Related Compounds

Compound IDCell LineIC50 (µM)Mechanism of Action
5eHT-108019.56Induction of apoptosis via caspase activation
5fMDA-MB-23125.00Cell cycle arrest at G2/M phase
5gA54930.00Mitochondrial-mediated apoptosis

The anticancer mechanism primarily involves the induction of apoptosis. The compound activates caspase pathways, leading to programmed cell death. For example, the activation of caspase-3/7 was confirmed through Annexin V staining assays . Additionally, molecular docking studies suggest that the compound forms stable complexes with target proteins involved in apoptosis regulation, enhancing its efficacy against cancer cells.

Antiviral Activity

While the anticancer potential is promising, antiviral activity against SARS-CoV-2 has been less pronounced. In tests involving related compounds, none demonstrated significant antiviral effects at concentrations below 100 µM . This highlights the need for further research to optimize the structure for better antiviral properties.

Study on Fluorinated Compounds

A comparative study on fluorinated compounds indicated that those with similar structural motifs to N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yyl]purin-6-yl]benzamide showed enhanced bioactivity due to increased electron-withdrawing effects from fluorine . The study emphasized that fluorination could significantly alter pharmacokinetic properties, making these compounds suitable candidates for drug development.

Clinical Implications

In clinical settings, compounds derived from this class have shown promise in treating specific cancers. For example, a derivative was noted for its effectiveness in reducing tumor size in preclinical models of breast cancer . However, comprehensive clinical trials are necessary to establish safety and efficacy profiles.

特性

CAS番号

136833-95-9

分子式

C27H32FN5O6

分子量

541.6 g/mol

IUPAC名

N-[9-[(2R,3S,4R,5R)-3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C27H32FN5O6/c28-21-23(39-20-11-5-7-13-36-20)18(14-37-19-10-4-6-12-35-19)38-27(21)33-16-31-22-24(29-15-30-25(22)33)32-26(34)17-8-2-1-3-9-17/h1-3,8-9,15-16,18-21,23,27H,4-7,10-14H2,(H,29,30,32,34)/t18-,19?,20?,21+,23-,27-/m1/s1

InChIキー

UCBJVJVZTAOOIW-DSNNDBPBSA-N

SMILES

C1CCOC(C1)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)F)OC6CCCCO6

異性体SMILES

C1CCOC(C1)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)F)OC6CCCCO6

正規SMILES

C1CCOC(C1)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)F)OC6CCCCO6

同義語

Benzamide, N-[9-[2-deoxy-2-fluoro-3,5-bis-O-(tetrahydro-2H-pyran-2-yl)-β-D-arabinofuranosyl]-9H-purin-6-yl]-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。